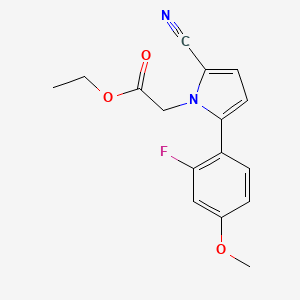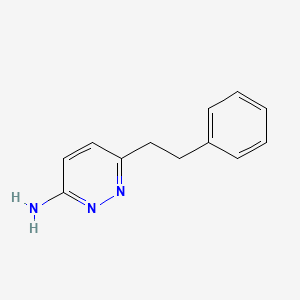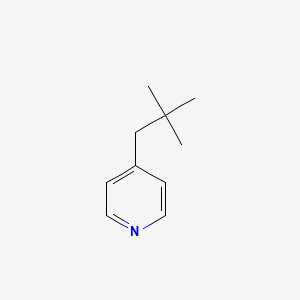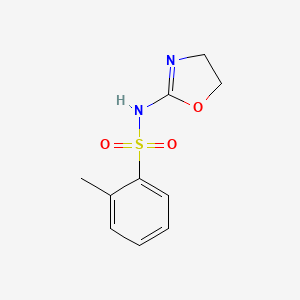
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is a compound that features an oxazoline ring attached to a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature and results in the formation of the oxazoline ring . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2) in a packed reactor .
Industrial Production Methods
the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach for scaling up the production of oxazoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidative aromatization of oxazolines.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Catalysis: It serves as a ligand in catalytic reactions, particularly in the formation of C-H bonds.
Materials Science: The compound is used in the development of functional materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide involves its ability to act as a ligand in catalytic reactions. The oxazoline ring can coordinate with metal centers, facilitating various chemical transformations . The compound’s molecular targets and pathways are primarily related to its role in catalysis and its interactions with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound features a similar oxazoline ring structure and is used in research applications.
Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety: These compounds are used in organocatalysis and asymmetric transformations.
Uniqueness
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of an oxazoline ring and a benzenesulfonamide group. This structural motif provides distinct reactivity and coordination properties, making it valuable in various chemical and catalytic applications .
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-8-4-2-3-5-9(8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12) |
Clave InChI |
NOARHVOFZOGEPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


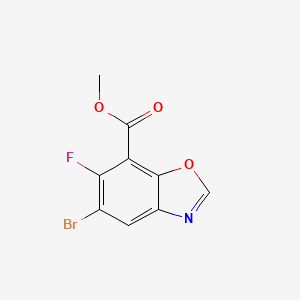
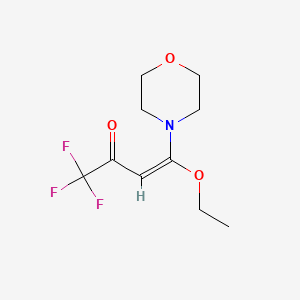
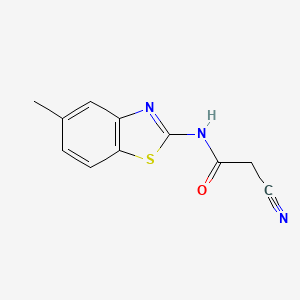
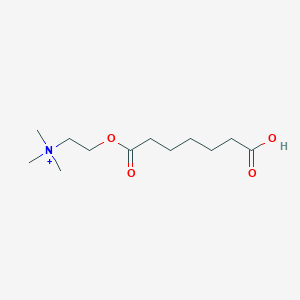

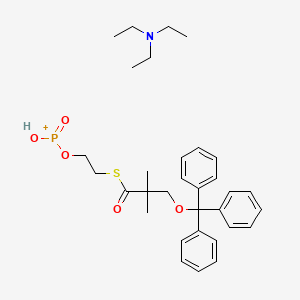
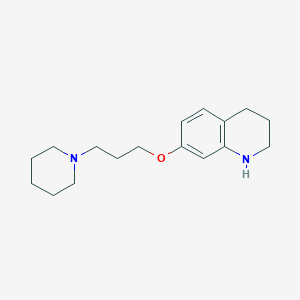
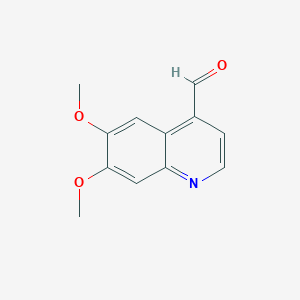
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
